![molecular formula C15H21ClN2O2 B592180 Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 769944-39-0](/img/structure/B592180.png)
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 769944-39-0 . It has a molecular weight of 296.8 and its linear formula is C15H21ClN2O2 .
Physical And Chemical Properties Analysis
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate has a molecular weight of 296.8 . Its linear formula is C15H21ClN2O2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate” can serve as a useful building block or intermediate in the synthesis of several novel organic compounds .
Production of Amides
This compound can be used in the production of amides . Amides have a wide range of applications in the pharmaceutical industry and are used in the synthesis of a variety of drugs.
Production of Sulphonamides
Sulphonamides are another class of compounds that can be synthesized using “Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate” as a starting material . Sulphonamides are used in the treatment of bacterial infections.
Production of Mannich Bases
Mannich bases can also be produced using this compound . These bases are used in the synthesis of various pharmaceuticals and have shown potential in the treatment of various diseases.
Production of Schiff’s Bases
Schiff’s bases are another class of compounds that can be synthesized using "Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate" . These bases have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.
Production of Thiazolidinones
Thiazolidinones can be synthesized using this compound . Thiazolidinones are a class of compounds that have shown potential in the treatment of various diseases, including cancer and diabetes.
Production of Azetidinones
Azetidinones are another class of compounds that can be synthesized using "Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate" . Azetidinones are used in the synthesis of various pharmaceuticals and have shown potential in the treatment of various diseases.
Production of Imidazolinones
Imidazolinones can also be produced using this compound . Imidazolinones are a class of compounds that have shown potential in the treatment of various diseases, including cancer and diabetes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activities against gram-positive and gram-negative strains .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to their antimicrobial effects .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log po/w value of 258, suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antibacterial activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .
properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYEMNCKKTEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659466 | |
Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
CAS RN |
769944-39-0 | |
Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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